molecular formula C14H13ClN2O2 B2983288 4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide CAS No. 866151-96-4

4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide

Cat. No.: B2983288
CAS No.: 866151-96-4
M. Wt: 276.72
InChI Key: VYPPFRVAYMICSC-UHFFFAOYSA-N
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Description

4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H13ClN2O2 and its molecular weight is 276.72. The purity is usually 95%.
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Scientific Research Applications

Chemoselective N-benzoylation and Biological Interest

Singh, Lakhan, and Singh (2017) described the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, producing N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This process is significant for synthesizing benzamide derivatives, which have applications in various biological contexts (Singh, Lakhan, & Singh, 2017).

Antioxidant Potential and Electrochemical Oxidation

Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, highlighting their capacity as powerful antioxidants. This study is crucial for understanding the mechanisms behind the antioxidant activities of such compounds, which are important for developing new therapeutic agents (Jovanović et al., 2020).

Histone Deacetylase Inhibition for Cancer Treatment

Zhou et al. (2008) discovered a benzamide derivative with selective histone deacetylase (HDAC) inhibition properties, showing significant antitumor activity and highlighting the potential of such compounds in cancer therapy (Zhou et al., 2008).

Antimicrobial Activities

Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives starting from a benzamide compound, demonstrating moderate to good antimicrobial activities against various microorganisms. This research provides a foundation for developing new antimicrobial agents based on benzamide structures (Bektaş et al., 2007).

Characterization of Crystalline Forms

Yanagi et al. (2000) prepared and characterized two polymorphs of a benzamide derivative, contributing to the understanding of its physical properties and stability. Such knowledge is essential for the pharmaceutical development of benzamide-based drugs (Yanagi et al., 2000).

Properties

IUPAC Name

4-amino-2-chloro-N-(2-hydroxy-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-8-2-5-12(13(18)6-8)17-14(19)10-4-3-9(16)7-11(10)15/h2-7,18H,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPPFRVAYMICSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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